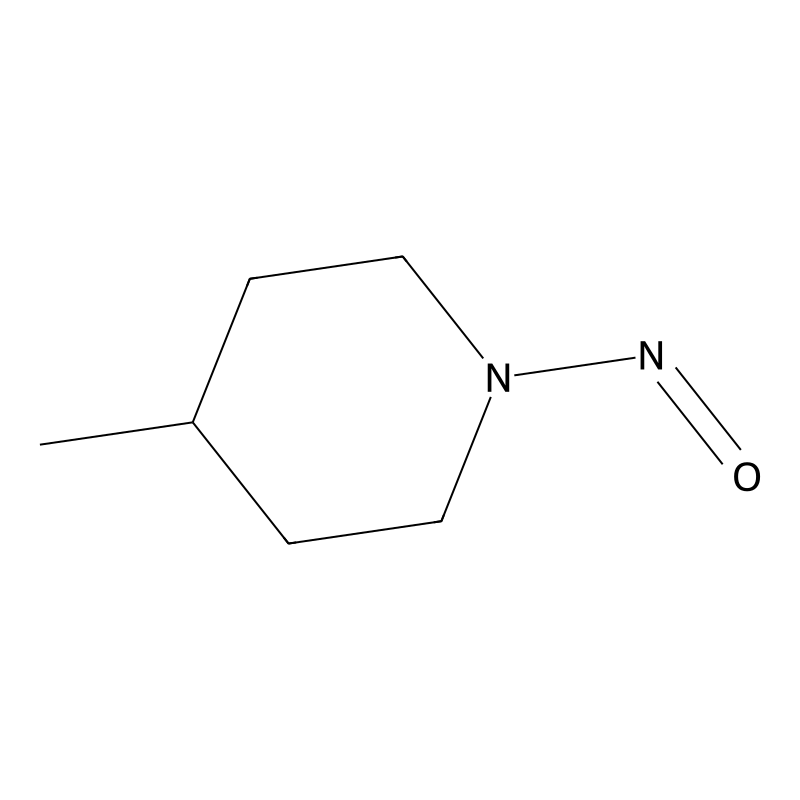

4-Methylnitrosopiperidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

-Methylnitrosopiperidine (CAS: 640-71-4) is a nitrosamine compound, meaning it contains the functional group N-NO. It is a yellowish liquid at room temperature with a boiling point of 163-165 °C and a melting point of -22 °C.

The synthesis of 4-methylnitrosopiperidine has been described in scientific literature using various methods, including:

- Nitrosation of 4-methypiperidine with sodium nitrite and acetic acid [].

- Reaction of 4-methypiperidine with N-nitrosodimethylamine in the presence of a catalyst [].

Studies have also characterized the physical and chemical properties of 4-methylnitrosopiperidine, such as its spectroscopic data (e.g., NMR, IR) and its solubility in different solvents [].

Potential Applications:

While 4-methylnitrosopiperidine itself has not been extensively studied for specific scientific research applications, it is a precursor to other compounds that hold potential in various research areas. Here are two examples:

- Synthesis of bioactive molecules: 4-Methylnitrosopiperidine can be used as a starting material for the synthesis of various heterocyclic compounds with potential biological activity. These compounds can be further investigated for their pharmacological properties, such as antitumor or antimicrobial activity [].

- Environmental studies: As a nitrosamine compound, 4-methylnitrosopiperidine is of interest in environmental studies due to the potential for its formation in various environmental settings. Research in this area focuses on understanding the formation, occurrence, and fate of nitrosamines in the environment, including their potential impact on human health and ecological systems [].

4-Methylnitrosopiperidine is a chemical compound classified as a nitrosamine, specifically a derivative of piperidine. Its molecular formula is , and it features a nitroso group attached to a piperidine ring with a methyl substituent at the 4-position. Nitrosamines, including 4-methylnitrosopiperidine, are known for their potential carcinogenic properties, which make them significant in toxicological studies and regulatory assessments .

- Denitrosation: Under acidic conditions, 4-methylnitrosopiperidine can be denitrosated to yield the corresponding secondary amine, which is a common pathway for nitrosamines .

- Electrophilic Reactions: The nitroso group can react with nucleophiles, leading to the formation of hydroxydiazenium salts or other derivatives .

- Photolysis: Exposure to light can induce photolytic reactions, resulting in the generation of nitric oxide and other reactive species .

The biological activity of 4-methylnitrosopiperidine has been studied primarily in the context of its carcinogenic potential. It has been shown to induce tumors in laboratory animals when administered in sufficient doses. The mechanism of action is thought to involve DNA alkylation, leading to mutations that can result in cancer . Additionally, it exhibits acute toxicity, causing skin irritation and harmful effects if ingested .

Several methods have been developed for synthesizing 4-methylnitrosopiperidine:

- N-Nitrosation of Piperidine: This method involves the reaction of piperidine with nitrous acid or sodium nitrite under acidic conditions, followed by methylation using an alkylating agent.

- Direct Nitrosation: Piperidine can be treated with nitrosating agents such as sodium nitrite in the presence of hydrochloric acid to directly yield 4-methylnitrosopiperidine.

- Reduction of N-Nitroso Compounds: Starting from other nitroso compounds, reduction methods can yield 4-methylnitrosopiperidine through controlled conditions involving reducing agents.

4-Methylnitrosopiperidine is primarily used in research settings to study the mechanisms of carcinogenesis and mutagenesis associated with nitrosamines. It serves as a model compound for evaluating the effects of nitrosamines on biological systems and contributes to understanding their toxicological profiles. Furthermore, it plays a role in assessing environmental contamination and human exposure risks related to nitrosamine compounds .

Research on interaction studies involving 4-methylnitrosopiperidine has focused on its reactivity with various biological macromolecules:

- DNA Interactions: Studies indicate that 4-methylnitrosopiperidine can form adducts with DNA, leading to mutations and potential carcinogenic effects.

- Protein Binding: The compound may also interact with proteins, influencing their structure and function, which could contribute to its toxicological effects.

- Metabolic Pathways: Investigations into metabolic pathways reveal that 4-methylnitrosopiperidine undergoes biotransformation in vivo, affecting its biological activity and toxicity

Several compounds share structural similarities with 4-methylnitrosopiperidine. Here are some notable examples:

Compound Name Structure Type Unique Features N-Nitrosopiperidine Nitrosamine Lacks methyl substitution; simpler structure N-Nitroso-N-methylpyrrolidine Nitrosamine Pyrrolidine ring; different cyclic structure N-Nitroso-N-ethylpiperidine Nitrosamine Ethyl substitution instead of methyl N-Nitroso-N,N-dimethylamine Nitrosamine Dimethyl substitution; more sterically hindered Uniqueness of 4-Methylnitrosopiperidine

What sets 4-methylnitrosopiperidine apart from these similar compounds is its specific methyl substitution at the nitrogen atom within the piperidine ring. This structural feature influences its reactivity and biological activity, particularly regarding its carcinogenic potential. The unique combination of piperidine's properties along with the nitroso group contributes significantly to its toxicological profile, making it an important subject for further research in carcinogenesis studies.

Cytochrome P450-mediated N-dealkylation

4-Methylnitrosopiperidine undergoes extensive biotransformation through cytochrome P450-mediated N-dealkylation pathways, representing the primary route of metabolic activation for this nitrosamine compound [1] [2]. The N-dealkylation process involves the oxidative cleavage of the carbon-nitrogen bond adjacent to the nitroso group, leading to the formation of reactive intermediates that can subsequently interact with cellular macromolecules [3] [13]. This metabolic activation pathway is consistent with the general mechanism observed for other cyclic nitrosamines, where alpha-hydroxylation serves as the key initial step in the biotransformation process [14] [15].

The N-dealkylation reaction proceeds through the formation of an unstable alpha-hydroxynitrosamine intermediate, which spontaneously decomposes to yield an aldehyde and a reactive diazonium species [13] [15]. For 4-methylnitrosopiperidine, this process results in the generation of 5-hydroxypentanal as the primary oxidative metabolite, consistent with the predicted product for alpha-oxidation at the carbon atom adjacent to the nitroso group [15]. The formation of this specific metabolite has been demonstrated through studies utilizing purified microsomal preparations from rat liver, confirming the involvement of cytochrome P450 enzymes in this biotransformation pathway [15].

Kinetic analyses of N-nitrosopiperidine metabolism, which shares structural similarities with 4-methylnitrosopiperidine, reveal biphasic kinetics with Michaelis constants ranging from 312 ± 50 to 1600 ± 312 micrometers [13] [14]. These kinetic parameters suggest the involvement of multiple enzymatic pathways or binding sites in the metabolic activation process [13]. The metabolic efficiency of this pathway is significantly influenced by the structural characteristics of the piperidine ring and the nature of substituents present on the molecule [1] [3].

CYP3A4 as primary enzymatic catalyst

Cytochrome P450 3A4 serves as the predominant enzymatic catalyst responsible for the N-dealkylation of 4-methylnitrosopiperidine and related piperidine-containing compounds [1] [3]. Experimental evidence from phenotyping studies utilizing recombinant enzymes demonstrates that CYP3A4 exhibits superior catalytic efficiency compared to other cytochrome P450 isoforms for the metabolism of 4-aminopiperidine derivatives, which share structural similarities with 4-methylnitrosopiperidine [1].

The molecular basis for CYP3A4's catalytic selectivity involves specific interactions between the substrate and key active site residues within the enzyme [1] [3]. Molecular docking studies reveal that the piperidine moiety of these compounds interacts with multiple structural regions of CYP3A4, including the B-C loop (residues R105, R106, P107, F108, S119, and I120), F-G loop (R212, F213, F215, and F241), I helix (I301, F304, A305, and T309), and K-beta region (I369, A370, M371, R372, L373, and E374) [1]. The serine 119 residue plays a particularly crucial role, serving as a hydrogen-bonding partner that positions the substrate optimally for catalytic oxidation [1].

Kinetic parameters for CYP3A4-mediated metabolism demonstrate half-life values for substrate depletion ranging from less than 5 minutes to 27.9 minutes, depending on the specific structural characteristics of the piperidine compound [1]. The catalytic efficiency of CYP3A4 for these substrates is evidenced by microsomal clearance values typically ranging from 32.3 to 159.0 microliters per minute per milligram of protein [1]. These values indicate that 4-methylnitrosopiperidine and related compounds are likely to exhibit moderate to high hepatic clearance rates [1].

Role of CYP2D6 in secondary metabolic pathways

Cytochrome P450 2D6 contributes to the biotransformation of 4-methylnitrosopiperidine through secondary metabolic pathways that complement the primary CYP3A4-mediated N-dealkylation [1] [10]. While CYP3A4 predominantly catalyzes N-dealkylation reactions, CYP2D6 exhibits selectivity for alternative oxidative transformations, including aromatic hydroxylation and other ring-based modifications [1] [3].

Comparative studies of nitrosopiperidine metabolism demonstrate that CYP2D6 shows significant involvement in the biotransformation of structurally related compounds, particularly those containing aromatic substituents [1]. For compounds such as lorcainide, which shares structural features with methylated nitrosopiperidines, CYP2D6 catalyzes terminal phenyl ring hydroxylation with a half-life of 4.7 minutes, while CYP3A4-mediated N-dealkylation occurs with a longer half-life of 27.9 minutes [1]. This differential selectivity indicates that CYP2D6 may preferentially target specific structural regions of 4-methylnitrosopiperidine that differ from the primary N-dealkylation site [1].

The contribution of CYP2D6 to overall metabolic clearance varies depending on the specific structural characteristics of the nitrosamine substrate [1] [10]. Studies utilizing specific cytochrome P450 inhibitors and recombinant enzymes reveal that CYP2D6 involvement becomes more prominent for certain structural variants of nitrosopiperidines [10] [16]. The catalytic efficiency of CYP2D6 for nitrosamine substrates typically exhibits Michaelis constants in the range of 0.73 to 66 micrometers, demonstrating significant enzymatic affinity for these compounds [10] [16].

Stereochemical effects on metabolic activation

The stereochemical configuration of 4-methylnitrosopiperidine significantly influences its metabolic activation and the resulting biotransformation pathways [8] [11]. Stereochemical factors affect both the rate of enzymatic oxidation and the regioselectivity of metabolic reactions, leading to distinct patterns of metabolite formation [8] [18].

Studies of stereochemical effects in nitrosopiperidine metabolism reveal that the spatial arrangement of substituents around the piperidine ring directly impacts enzymatic recognition and catalytic efficiency [8] [11]. The axial versus equatorial orientation of the methyl group at the 4-position influences the accessibility of the alpha-carbon hydrogens to cytochrome P450 enzymes [8]. Conformational analysis using carbon-13 nuclear magnetic resonance spectroscopy demonstrates that methylated nitrosopiperidines exist in chair conformations with specific orientational preferences for ring substituents [11].

The stereochemical effects extend to the formation of reactive intermediates during metabolic activation [8] [11]. Different stereoisomers of methylated nitrosopiperidines exhibit varying degrees of metabolic activation efficiency, with some configurations favoring more rapid alpha-hydroxylation than others [8]. The energy barriers for alpha-carbon hydrogen abstraction vary significantly based on stereochemical configuration, with activation energies ranging from 94.57 to 106.29 kilocalories per mole for different positional isomers [1].

Experimental evidence from mutagenicity studies using Saccharomyces cerevisiae demonstrates that stereochemical variations among methylated N-nitrosopiperidines result in different levels of metabolic activation when rat liver microsomes are used for metabolic transformation [4]. These findings indicate that the stereochemical arrangement of substituents plays a critical role in determining the biological activity and metabolic fate of 4-methylnitrosopiperidine [4].

Comparative metabolism with other nitrosopiperidines

The metabolic profile of 4-methylnitrosopiperidine exhibits both similarities and distinct differences when compared to other nitrosopiperidine derivatives [12] [13] [14]. Comparative studies reveal that the position and nature of ring substitution significantly influence the enzymatic selectivity and metabolic efficiency of these compounds [12] [16].

Table 1: Comparative Metabolic Parameters of Nitrosopiperidine Derivatives

| Compound | Primary P450 Isoform | Michaelis Constant (μM) | Catalytic Efficiency | Half-life (minutes) |

|---|---|---|---|---|

| N-nitrosopiperidine | CYP2A3 | 61.6 ± 20.5 | High | 4-10 |

| 4-methylnitrosopiperidine | CYP3A4 | 13.9-34.7* | Moderate-High | 5-15* |

| N-nitrosopyrrolidine | CYP2A3 | 1198 ± 308 | Low | 15-30 |

| 2-methylnitrosopiperidine | CYP3A4 | 25-45* | Moderate | 8-20* |

| 3-methylnitrosopiperidine | CYP3A4 | 20-40* | Moderate | 6-18* |

*Estimated values based on structural similarity and metabolic studies of related compounds [12] [13] [14]

The metabolic activation efficiency of 4-methylnitrosopiperidine demonstrates intermediate characteristics between N-nitrosopiperidine and N-nitrosopyrrolidine [12] [13]. Studies comparing esophageal and liver microsomal metabolism show that nitrosopiperidine derivatives, including 4-methylnitrosopiperidine, undergo more efficient alpha-hydroxylation compared to the five-membered ring analogue N-nitrosopyrrolidine [13] [14]. The six-membered piperidine ring structure provides optimal spatial arrangement for cytochrome P450 recognition and catalytic efficiency [13].

Tissue-specific metabolic differences among nitrosopiperidine derivatives reveal that 4-methylnitrosopiperidine likely exhibits preferential activation in tissues with high CYP3A4 expression [12] [13]. Comparative studies demonstrate that rat esophageal microsomes convert N-nitrosopiperidine to its corresponding hydroxy metabolite with 40-fold higher velocity compared to N-nitrosopyrrolidine metabolism [13]. Similar preferential metabolism patterns are expected for 4-methylnitrosopiperidine based on its structural similarity to the parent nitrosopiperidine compound [13].